Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate
Overview
Description
Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate is a synthetic organic compound with a complex structure. It features an indole moiety, which is a common structural motif in many biologically active molecules, linked to a benzoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Scientific Research Applications
Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-1-methyl-1H-indole and 3-methoxybenzoic acid.
Formation of the Indole Derivative: The 5-amino-1-methyl-1H-indole is first protected to prevent unwanted reactions at the amino group. This can be achieved using a protecting group such as a Boc (tert-butoxycarbonyl) group.
Coupling Reaction: The protected indole derivative is then coupled with 3-methoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Deprotection: After the coupling reaction, the protecting group is removed under acidic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-efficiency. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to lower reaction temperatures and increase yields.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the indole or benzoate moieties.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens (for electrophilic substitution) or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of quinones or other oxidized derivatives.
Reduction: Can yield reduced forms of the indole or benzoate groups.
Substitution: Can introduce new functional groups, such as halides or alkyl groups.
Mechanism of Action
The mechanism by which Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((5-amino-1H-indol-3-yl)methyl)-3-methoxybenzoate: Lacks the methyl group on the indole nitrogen.
Ethyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate: Has an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the indole nitrogen and the methoxy group on the benzoate ring can significantly affect its interaction with biological targets and its overall stability.
This compound’s unique structure makes it a valuable subject of study in various fields, offering potential for the development of new drugs, materials, and chemical processes.
Properties
IUPAC Name |
methyl 4-[(5-amino-1-methylindol-3-yl)methyl]-3-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-21-11-14(16-10-15(20)6-7-17(16)21)8-12-4-5-13(19(22)24-3)9-18(12)23-2/h4-7,9-11H,8,20H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMIOTLFXSHMSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)N)CC3=C(C=C(C=C3)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458890 | |
Record name | Methyl 4-[(5-amino-1-methyl-1H-indol-3-yl)methyl]-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107754-14-3 | |
Record name | Methyl 4-[(5-amino-1-methyl-1H-indol-3-yl)methyl]-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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